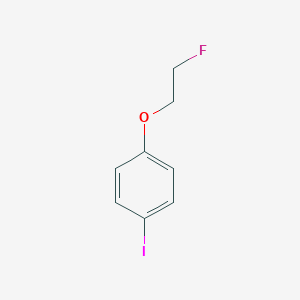

1-(2-Fluoroethoxy)-4-iodobenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-fluoroethoxy)-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FIO/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWESIUFEVINSMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCF)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567667 | |

| Record name | 1-(2-Fluoroethoxy)-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132837-05-9 | |

| Record name | 1-(2-Fluoroethoxy)-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Fluoroethoxy 4 Iodobenzene

Strategies for the Construction of the 2-Fluoroethoxy Group

The formation of the 2-fluoroethoxy moiety is a critical step in the synthesis of the target molecule. This can be accomplished through etherification of a phenolic precursor or by nucleophilic fluorination of an ethoxy-substituted precursor.

A common and direct method for forming the 2-fluoroethoxy group is through the Williamson ether synthesis. This involves the alkylation of a phenol, in this case, 4-iodophenol (B32979), with a suitable 2-fluoroethylating agent.

The reaction of 4-iodophenol with 1-bromo-2-fluoroethane (B107303) is a primary example of this strategy. The bromine atom serves as a good leaving group, facilitating the nucleophilic attack by the phenoxide ion. Other 2-fluoroethylating agents with different leaving groups, such as tosylates or mesylates, can also be employed.

To facilitate the etherification, a base is required to deprotonate the phenolic hydroxyl group, thereby generating a more nucleophilic phenoxide. Commonly used bases for this purpose include potassium carbonate (K2CO3) and sodium hydride (NaH). nih.govresearchgate.net The choice of base can influence the reaction conditions and yield. nih.govresearchgate.net For instance, reactions using K2CO3 are often carried out in a polar aprotic solvent like acetone, while NaH is typically used in solvents such as dimethylformamide (DMF). researchgate.net

Table 1: Comparison of Bases in Williamson Ether Synthesis nih.govresearchgate.net

| Base | Solvent | General Reaction Conditions | Key Advantages |

| Potassium Carbonate (K2CO3) | Acetone, Acetonitrile (B52724) | Reflux temperature | Milder, easier to handle |

| Sodium Hydride (NaH) | DMF, THF | Room temperature to moderate heating | Stronger base, can lead to higher yields in some cases |

An alternative approach involves introducing the fluorine atom at a later stage of the synthesis. This is particularly relevant for the synthesis of radiolabeled compounds, such as those containing the positron-emitting isotope fluorine-18 (B77423) ([18F]). ucla.edu In this method, a precursor molecule containing a 2-hydroxyethoxy or a 2-(leaving group)-ethoxy group attached to the 4-iodobenzene core is subjected to nucleophilic fluorination. ucla.edubeilstein-journals.orgnih.gov This strategy allows for the late-stage introduction of the fluorine atom, which is often desirable in radiochemistry. princeton.edu Various fluorinating agents and methods have been developed to achieve this transformation under mild conditions. ucla.eduprinceton.edu

Etherification via Alkylation of Phenolic Precursors

Strategies for the Introduction of the Iodine Atom

The iodine atom can be introduced onto the aromatic ring either before or after the formation of the 2-fluoroethoxy side chain.

Direct iodination of a benzene (B151609) derivative, such as 1-(2-fluoroethoxy)benzene, is a potential route to the final product. However, direct iodination of benzene and its derivatives can be challenging due to the low reactivity of iodine. youtube.com To overcome this, activating agents or specific reaction conditions are often necessary. youtube.comyoutube.com For instance, a mixture of iodine and an oxidizing agent like nitric acid or hydrogen peroxide can be used to generate a more potent iodinating species. youtube.comresearchgate.net

Table 2: Reagents for Direct Iodination of Aromatic Compounds youtube.comresearchgate.net

| Iodinating Agent | Activating/Oxidizing Agent | Typical Substrates |

| Iodine (I2) | Nitric Acid (HNO3) | Benzene and activated derivatives |

| Iodine (I2) | Hydrogen Peroxide (H2O2) | Methoxy-substituted benzenes |

| Iodine Monochloride (ICl) | Lewis Acid (e.g., FeCl3) | Benzene |

Diazotization-Mediated Iodination from Aniline (B41778) Precursors

A well-established and reliable method for introducing iodine onto an aromatic ring is through the diazotization of a primary aromatic amine, followed by a Sandmeyer-type reaction with an iodide salt. organic-chemistry.org This pathway is directly applicable to the synthesis of 1-(2-Fluoroethoxy)-4-iodobenzene, starting from its corresponding aniline precursor, 4-(2-Fluoroethoxy)aniline .

The process begins with the treatment of the aniline precursor with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) at low temperatures (0–5 °C). This reaction converts the primary amino group into a diazonium salt, specifically 4-(2-fluoroethoxy)benzenediazonium salt. organic-chemistry.orgorgsyn.org Diazonium salts are highly useful synthetic intermediates, though often unstable at higher temperatures. organic-chemistry.org

The subsequent step involves the introduction of an iodide source, most commonly potassium iodide (KI), to the solution containing the diazonium salt. wikipedia.org The diazonium group is an excellent leaving group (as dinitrogen gas, N₂), and its displacement by the iodide anion proceeds readily, often without the need for a copper catalyst, to yield the final product, this compound. chemicalbook.com A one-pot method, where diazotization and iodination occur sequentially in the same vessel, has been shown to be effective for the synthesis of various aryl iodides. organic-chemistry.orggoogle.com

Table 1: Reaction Scheme for Diazotization-Mediated Iodination

| Step | Reactants | Reagents | Product |

| 1. Diazotization | 4-(2-Fluoroethoxy)aniline | NaNO₂, H₂SO₄ | 4-(2-Fluoroethoxy)benzenediazonium salt |

| 2. Iodination | 4-(2-Fluoroethoxy)benzenediazonium salt | KI | This compound |

Halogen Exchange Reactions (e.g., from bromo- or chloro- precursors)

Halogen exchange, particularly the Finkelstein reaction, provides another strategic route to aryl iodides from their corresponding bromo or chloro analogues. While classic Finkelstein reactions are most common for alkyl halides, analogous transformations for aryl halides can be achieved, typically facilitated by a metal catalyst. For the synthesis of this compound, this would involve starting with a precursor such as 1-Bromo-4-(2-fluoroethoxy)benzene or 1-Chloro-4-(2-fluoroethoxy)benzene .

The reaction involves treating the aryl bromide or chloride with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI). To overcome the lower reactivity of aryl halides compared to alkyl halides, a copper(I) catalyst, like copper(I) iodide (CuI), is often employed in conjunction with a high-boiling point solvent and elevated temperatures. The use of a ligand, such as an amine or a phosphine (B1218219), can further facilitate the reaction. The greater reactivity of the C-I bond compared to the C-Br bond in many cross-coupling reactions makes this exchange a valuable synthetic step. ossila.com

Table 2: Proposed Conditions for Halogen Exchange

| Starting Material | Iodide Source | Catalyst (optional) | Solvent | Product |

| 1-Bromo-4-(2-fluoroethoxy)benzene | NaI or KI | CuI | DMF, NMP | This compound |

| 1-Chloro-4-(2-fluoroethoxy)benzene | NaI or KI | CuI | DMF, NMP | This compound |

Integrated Multi-step Synthesis Approaches

Multi-step synthesis allows for the construction of complex molecules from simpler, more readily available starting materials. vapourtec.comrsc.org Both linear and convergent strategies can be devised for the preparation of this compound.

Convergent Synthesis Pathways

The synthesis could proceed as follows:

Fragment 1 Preparation: 4-Iodophenol is a commercially available starting material.

Fragment 2 Preparation: The 2-fluoroethoxy unit can be prepared as an electrophile, such as 2-Fluoroethyl tosylate or 1-Bromo-2-fluoroethane . 2-Fluoroethyl tosylate can be synthesized from 2-Fluoroethanol and tosyl chloride.

Coupling: The two fragments are joined via a Williamson ether synthesis. The 4-iodophenol is deprotonated with a base (e.g., K₂CO₃, NaH) to form the corresponding phenoxide, which then acts as a nucleophile, displacing the leaving group (tosylate or bromide) from the fluoroethyl fragment.

Linear Synthesis Sequences

The synthesis could proceed as follows:

Alkylation: 4-Iodophenol is reacted with 2-Bromoethanol under basic conditions (e.g., K₂CO₃) to form 2-(4-Iodophenoxy)ethanol .

Fluorination: The terminal hydroxyl group of 2-(4-Iodophenoxy)ethanol is then converted to a fluorine atom. This can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or by converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with a fluoride (B91410) source (e.g., KF).

Advanced Precursor Synthesis and Utilization

The field of hypervalent iodine chemistry offers powerful and often milder alternatives to traditional metal-based reagents for various organic transformations. nih.govacs.org

Hypervalent Iodine Precursors in Aryl Iodide Formation

Hypervalent iodine(III) reagents, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB, Koser's reagent) and (diacetoxyiodo)benzene (B116549) (DIB), are versatile compounds used in numerous oxidative transformations. arkat-usa.orge-bookshelf.de While they are often used to introduce functional groups onto other molecules, the iodoarene itself can be the target of synthesis.

An advanced route to aryl iodides can proceed through the formation of diaryliodonium salts. These salts serve as electrophilic arylating agents. For instance, one could envision a synthesis starting with 1-(2-Fluoroethoxy)benzene . This precursor could react with a hypervalent iodine(III) reagent in the presence of an iodo-precursor or undergo a self-coupling reaction under specific oxidative conditions to form a diaryliodonium salt. More practically, hypervalent iodine reagents are used to prepare other functionalized molecules.

A more direct application in the context of aryl iodide formation involves the in situ generation of iodinating species. For example, catalytic amounts of an iodoarene can be oxidized in the reaction mixture to a hypervalent iodine(III) species, which then participates in the desired transformation. organic-chemistry.org For example, the oxidation of catalytic iodine in the presence of an oxidant like m-CPBA can generate a powerful electrophilic iodine species capable of iodinating activated aromatic rings. If 1-(2-fluoroethoxy)benzene is sufficiently activated, this could be a direct method for its iodination at the para position.

Table 3: Common Hypervalent Iodine Reagents

| Reagent Name | Abbreviation | Chemical Formula | Typical Application |

| (Diacetoxyiodo)benzene | DIB, PIDA | C₆H₅I(OAc)₂ | Oxidizing agent |

| [Bis(trifluoroacetoxy)iodo]benzene | PIFA | C₆H₅I(OCOCF₃)₂ | Oxidizing agent, arylation |

| [Hydroxy(tosyloxy)iodo]benzene | HTIB | C₆H₅I(OH)OTs | Oxidizing agent, tosyloxylation |

| 2-Iodoxybenzoic acid | IBX | C₇H₅IO₄ | Selective alcohol oxidation |

| Dess-Martin periodinane | DMP | C₁₃H₁₃IO₈ | Selective alcohol oxidation |

Functionalized Iodobenzene (B50100) Starting Materials

The synthesis of this compound predominantly employs 4-iodophenol as the key functionalized iodobenzene starting material. The hydroxyl group of 4-iodophenol provides a reactive site for the introduction of the 2-fluoroethoxy side chain via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then attacks an electrophilic 2-fluoroethyl species.

The general reaction scheme is as follows:

Scheme 1: General representation of the Williamson ether synthesis for this compound starting from 4-iodophenol.

Detailed research findings indicate that the efficiency of this synthesis is influenced by the choice of base, solvent, temperature, and the leaving group on the fluoroethylating agent.

A common and effective approach involves the reaction of 4-iodophenol with a 2-fluoroethyl halide, such as 1-bromo-2-fluoroethane, in the presence of a base like potassium carbonate in a suitable solvent. The base is crucial for deprotonating the 4-iodophenol to form the potassium 4-iodophenoxide intermediate. The subsequent nucleophilic attack by the phenoxide on the carbon atom bearing the leaving group of the fluoroethylating agent results in the formation of the desired ether linkage.

While specific yields for the direct synthesis of this compound are not widely reported in publicly available literature, analogous reactions provide insight into typical experimental conditions. For instance, the synthesis of similar alkoxy-iodobenzene derivatives often proceeds with good to excellent yields under these conditions. The reaction is typically heated to facilitate the substitution reaction.

Alternative fluoroethylating agents with better leaving groups, such as 2-fluoroethyl tosylate or 2-fluoroethyl brosylate, can also be employed. nih.gov These reagents are often used in the synthesis of radiolabeled compounds for positron emission tomography (PET) and can offer higher reactivity, potentially leading to improved yields or milder reaction conditions. The synthesis of 2-fluoroethyl tosylate itself has been studied to optimize its purity and minimize volatile byproducts. nih.govrug.nl

The following table summarizes the key components and conditions based on established Williamson ether synthesis protocols for analogous compounds.

| Starting Material | Fluoroethylating Agent | Base | Solvent | General Conditions |

| 4-Iodophenol | 1-Bromo-2-fluoroethane | Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile, or DMF | Heating under reflux |

| 4-Iodophenol | 2-Fluoroethyl tosylate | Potassium Carbonate (K₂CO₃) | Acetonitrile or DMF | Heating |

| 4-Iodophenol | 2-Fluoroethyl brosylate | Cesium Carbonate (Cs₂CO₃) | DMF | Heating |

The purification of the final product, this compound, is typically achieved through standard techniques such as extraction, washing, and distillation or column chromatography to remove unreacted starting materials and byproducts.

Chemical Reactivity and Transformations of 1 2 Fluoroethoxy 4 Iodobenzene

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine (C-I) bond in 1-(2-fluoroethoxy)-4-iodobenzene is the key to its reactivity in cross-coupling reactions. This bond is susceptible to oxidative addition to a low-valent palladium(0) complex, initiating the catalytic cycle of numerous named reactions.

Palladium-Catalyzed Coupling Reactions Involving the C-I Bond

Palladium catalysis is a cornerstone of modern organic synthesis, and this compound is a valuable building block in this context. The electron-withdrawing nature of the fluoroethoxy group can influence the reactivity of the aryl iodide, and the C-I bond strength is optimal for efficient oxidative addition to palladium(0) catalysts.

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.orgsynarchive.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgsynarchive.com The reaction of this compound with various terminal alkynes provides access to a range of substituted alkynes, which are valuable intermediates in the synthesis of pharmaceuticals and functional materials. researchgate.net While traditionally requiring anhydrous and anaerobic conditions, newer methods have been developed to overcome these limitations. organic-chemistry.org The general scheme for the Sonogashira coupling of this compound is depicted below:

Reaction Scheme:

this compound + Terminal Alkyne → 1-(2-Fluoroethoxy)-4-(alkynyl)benzene + HI

Detailed research has explored various conditions for this transformation. For instance, the coupling of aryl iodides with terminal alkynes can be achieved using a palladium(II) acetate (B1210297) catalyst in the presence of a copper(I) salt and a base like Dabco under aerobic conditions. nih.gov Copper-free conditions have also been developed, which can be advantageous in certain applications to avoid potential issues with copper contamination. nih.govnih.gov

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂, CuI | Dabco | N/A | Room Temp | High | nih.gov |

| Pd(PPh₃)₂Cl₂, CuI | Et₂NH | Benzene (B151609) | Room Temp | 94 | synarchive.com |

| Pd(PPh₃)₄, CuI | n-PrNH₂ | Benzene | 16 | 76 | synarchive.com |

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Iodides.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an aryl halide and an organoboron reagent, such as a boronic acid or boronic ester. This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. The Suzuki-Miyaura coupling of this compound with various organoboron reagents provides a straightforward route to biaryl compounds and other substituted aromatics.

Reaction Scheme:

this compound + Organoboron Reagent → 4-(2-Fluoroethoxy)-1,1'-biphenyl (or other substituted arene) + Boron-containing byproduct

The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligand, base, and solvent. For instance, the coupling of borylated norbornadiene derivatives with haloarenes has been shown to be effective using a palladium catalyst, providing access to monosubstituted norbornadiene derivatives. beilstein-journals.org While high yields are not always achieved and may require optimization for specific substrates, this method offers a valuable synthetic route. beilstein-journals.org Recent advancements have also focused on the development of novel organoboron reagents, such as alkyl amine-boranes, which can be engaged in Suzuki-Miyaura cross-couplings. nih.gov

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂, PPh₃ | K₂CO₃ | H₂O/Toluene | 80 | Good | beilstein-journals.org |

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | High | nih.gov |

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an aryl halide and an alkene. nih.govorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes and has found broad application in organic synthesis. nih.gov The reaction of this compound with various alkenes, in the presence of a palladium catalyst and a base, leads to the formation of 1-(2-fluoroethoxy)-4-(alkenyl)benzenes. libretexts.org

Reaction Scheme:

this compound + Alkene → 1-(2-Fluoroethoxy)-4-(alkenyl)benzene + HI

The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of reaction conditions. While the intermolecular Heck reaction is typically limited to mono- or disubstituted alkenes, the intramolecular version is much more efficient. libretexts.org Recent developments have focused on expanding the scope of the Heck reaction to include unactivated alkenes. rsc.org

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | K₂CO₃ | Water | 180 (microwave) | Moderate to Good | nih.gov |

| Pd(OAc)₂/dppp | TBABr | DMSO | 140 | 46-76 | nih.gov |

Table 3: Representative Conditions for Heck Reaction of Aryl Iodides.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of medicinal chemistry for the synthesis of arylamines, which are prevalent in many pharmaceutical compounds. wikipedia.org The reaction of this compound with a variety of primary or secondary amines, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand and a base, yields the corresponding N-aryl amine derivatives. organic-chemistry.org

Reaction Scheme:

this compound + Amine → N-(4-(2-Fluoroethoxy)phenyl)amine + HI

The development of various generations of catalyst systems has significantly expanded the scope of the Buchwald-Hartwig amination, allowing for the coupling of a wide range of amines under milder conditions. wikipedia.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective. wuxiapptec.com

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂/BINAP | NaOt-Bu | Toluene | 80-100 | Good | wikipedia.org |

| Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 100 | High | wuxiapptec.com |

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Iodides.

The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organotin reagent (organostannane) and an organic halide. This reaction is known for its tolerance of a wide variety of functional groups and for the fact that the tin byproducts are generally unreactive and easily separated. The reaction of this compound with various organostannanes provides another efficient route for the formation of carbon-carbon bonds.

Reaction Scheme:

this compound + Organostannane → 4-(2-Fluoroethoxy)-1,1'-biphenyl (or other substituted arene) + Tin halide

The Stille coupling has been widely used in the synthesis of complex molecules, including natural products and polymers. The choice of palladium catalyst and ligands can influence the reaction rate and yield.

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | None | Toluene | 110 | High |

| PdCl₂(PPh₃)₂ | None | DMF | 80 | Good |

Table 5: Representative Conditions for Stille Coupling of Aryl Iodides.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions are a cornerstone of modern organic synthesis, offering a cost-effective and efficient means of forming new chemical bonds. nih.govresearchgate.net this compound is a suitable substrate for several types of copper-mediated transformations.

The Ullmann reaction, a classic copper-catalyzed method for forming carbon-carbon bonds, traditionally involves the coupling of two aryl halides to form a biaryl system. organic-chemistry.org While specific examples of Ullmann homocoupling of this compound are not extensively detailed in the provided search results, the general mechanism involves the oxidative addition of the aryl iodide to a copper(I) species, followed by reductive elimination to form the biaryl product. organic-chemistry.org This process typically requires elevated temperatures. organic-chemistry.org

Modern advancements in copper catalysis have expanded the scope of C-C bond formation beyond symmetrical biaryls. These "Ullmann-type" reactions can involve the coupling of aryl halides with a variety of carbon nucleophiles. organic-chemistry.org

Table 1: Examples of Copper-Catalyzed C-C Bond Forming Reactions

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield | Reference |

| Enone | Alkyl Halide | Cu(I), Au(III), Ag(I), Zn, TMEDA | 1,4-adduct | Up to 93% | organic-chemistry.org |

This table illustrates a general copper-catalyzed conjugate addition, a type of C-C bond formation, though not with this compound specifically.

Ullmann-type reactions are also widely used for the formation of carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds, often referred to as Ullmann condensation or ether synthesis. These reactions involve the coupling of an aryl halide with an alcohol or thiol in the presence of a copper catalyst and a base. The introduction of bidentate ligands has significantly improved the efficiency and mildness of these reactions. nih.govresearchgate.net

Copper-mediated fluoroalkylation has emerged as a significant method for introducing fluorine-containing moieties into organic molecules. cas.cnnih.gov In one study, the copper-mediated reductive cross-coupling reaction between aryl iodides and various 2-bromo-1,1,2,2-tetrafluoroethyl compounds was investigated. The reaction of 1-(2-bromo-1,1,2,2-tetrafluoroethoxy)-4-methoxybenzene (B2658203) with iodobenzene (B50100) in the presence of copper powder in DMSO at 130–140 °C for 36 hours afforded the corresponding cross-coupling product. cas.cn Another study demonstrated that copper complexes can effectively transfer fluoroalkyl groups to aryl iodides, with dimethylsulfoxide (DMSO) playing a key role as a coligand. nih.gov The use of directing groups on the aryl halide can also significantly enhance the reactivity in copper-catalyzed fluoroalkylation reactions, even enabling the use of less reactive aryl bromides and chlorides. nih.gov

Table 2: Copper-Mediated Fluoroalkylation Reactions

| Aryl Halide | Fluoroalkylating Agent | Catalyst/Reagents | Product | Yield | Reference |

| Iodobenzene | 1-(2-bromo-1,1,2,2-tetrafluoroethoxy)-4-methoxybenzene | Cu powder, DMSO | Cross-coupling product | Not specified | cas.cn |

| Aryl Iodide | Cu[CF(OCF3)(CF2H)]Ln | DMSO, CuBr | Fluoroalkylated aromatic | Good to excellent | nih.gov |

| ortho-Halopyridine | (IPr)CuI–CF2H | Not specified | Difluoromethylated pyridine | 96% (from 2-Br) | nih.gov |

Other Metal-Catalyzed Coupling and Functionalization Strategies

Beyond copper, other transition metals, particularly palladium, are extensively used to catalyze cross-coupling reactions involving aryl halides. These reactions, such as the Suzuki, Heck, and Hiyama couplings, offer powerful and versatile methods for C-C bond formation. taylorandfrancis.comnih.gov For instance, palladium nanoparticles have been shown to effectively catalyze the Hiyama cross-coupling of aryl halides with organosilanes. taylorandfrancis.com Similarly, palladium catalysts are employed in consecutive cross-coupling reactions of substrates like 2,2-difluoro-1-iodoethenyl tosylate with boronic acids to synthesize 1,1-diaryl-2,2-difluoroethenes. beilstein-journals.orgnih.gov

Aromatic Substitution Pathways

While aromatic rings typically undergo electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur when the ring is substituted with strong electron-withdrawing groups. libretexts.org The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. libretexts.org

The presence of the fluorine atom in the fluoroethoxy group and the iodine atom on the benzene ring of this compound can influence its susceptibility to SNAr reactions. In general, for SNAr on halobenzenes, the reactivity order is often F > Cl > Br > I, as the more electronegative halogen better stabilizes the intermediate carbanion. However, the nature of the nucleophile and reaction conditions can alter this trend. nih.gov For an SNAr reaction to proceed efficiently, the presence of an electron-withdrawing group ortho or para to the leaving group is typically required to stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org

Table 3: General Principles of Nucleophilic Aromatic Substitution

| Substrate Feature | Influence on SNAr Reactivity | Rationale | Reference |

| Electron-withdrawing group (EWG) at ortho/para position | Enhances reactivity | Stabilizes the negatively charged Meisenheimer complex via resonance | libretexts.org |

| Halogen leaving group | Reactivity often follows F > Cl > Br > I | The high electronegativity of fluorine stabilizes the intermediate | nih.gov |

| Steric hindrance | Can weaken the reaction | Hinders the approach of the nucleophile | nih.gov |

Electrophilic Aromatic Substitution on the Aromatic Ring

The benzene ring of this compound is substituted with two groups: an iodo group and a 2-fluoroethoxy group. In electrophilic aromatic substitution (EAS) reactions, these substituents exert directing effects, influencing the position of the incoming electrophile. pressbooks.pub

The 2-fluoroethoxy group (-OCH₂CH₂F) is an alkoxy group, which is a powerful activating group and an ortho, para-director. youtube.com This is due to the ability of the oxygen atom to donate a lone pair of electrons into the aromatic ring through resonance, thereby stabilizing the positively charged intermediate (the arenium ion) formed during the reaction. youtube.comyoutube.com This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions. pressbooks.pub

Conversely, the iodine atom is a halogen. Halogens are deactivating groups due to their strong electron-withdrawing inductive effect, which pulls electron density away from the ring and slows the rate of reaction compared to benzene. youtube.comuci.edu However, they are also ortho, para-directing because their lone pairs can participate in resonance, which helps to stabilize the arenium ion intermediate when substitution occurs at these positions. youtube.comyoutube.com

When both an activating and a deactivating group are present on a benzene ring, the activating group generally controls the regioselectivity of the substitution. youtube.com In the case of this compound, the strongly activating 2-fluoroethoxy group directs incoming electrophiles to its ortho positions, which are the positions meta to the iodo group.

Table 1: Directing Effects of Substituents in this compound

| Substituent | Type | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -I (Iodo) | Halogen | Withdrawing (-I) | Donating (+R) | Deactivating | ortho, para |

| -OCH₂CH₂F (2-Fluoroethoxy) | Alkoxy | Withdrawing (-I) | Donating (+R) | Activating | ortho, para |

The expected major products of electrophilic aromatic substitution on this compound would therefore result from substitution at the positions ortho to the 2-fluoroethoxy group. For example, bromination would yield 1-bromo-2-(2-fluoroethoxy)-5-iodobenzene.

Selective Halogen Functionalization and Activation

The presence of two different halogen atoms in this compound—one directly attached to the aromatic ring (iodine) and one on the alkyl side chain (fluorine)—allows for selective chemical manipulation.

C-I Bond Activation and Cleavage Studies

The carbon-iodine (C-I) bond is the most reactive site on the this compound molecule for many important synthetic transformations, particularly transition metal-catalyzed cross-coupling reactions. acs.orgnih.gov Aryl iodides are highly prized substrates for these reactions due to the relative weakness of the C-I bond, which facilitates oxidative addition to a low-valent metal center, the initial step in many catalytic cycles. acs.orgnih.gov

This reactivity allows this compound to serve as a versatile building block for the synthesis of more complex molecules. Common palladium-catalyzed reactions include:

Suzuki-Miyaura Coupling: The reaction with aryl- or vinylboronic acids or their esters to form new carbon-carbon bonds. organic-chemistry.orgnih.gov This is a powerful method for constructing biaryl structures or introducing vinyl groups.

Heck Reaction: The coupling with alkenes to form substituted alkenes. organic-chemistry.orgwikipedia.org This reaction is stereoselective, typically affording the trans product. organic-chemistry.org

Sonogashira Coupling: The reaction with terminal alkynes, co-catalyzed by copper(I), to produce arylalkynes. wikipedia.orglibretexts.org This method is fundamental for creating linear, rigid structures containing alkyne units. Research has specifically documented the use of 4-fluoroiodobenzene, a closely related compound, in Sonogashira couplings for applications such as the radiolabeling of peptides. rsc.orgresearchgate.net

Table 2: Representative C-I Bond Functionalization via Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 4-(2-Fluoroethoxy)-1,1'-biphenyl derivatives |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Substituted (E)-1-(2-Fluoroethoxy)-4-styrylbenzene |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 1-(2-Fluoroethoxy)-4-(alkynyl)benzene |

C-F Bond Activation and Chemical Transformations

The activation of carbon-fluorine (C-F) bonds is a significant challenge in organic chemistry due to their high bond dissociation energy. mdpi.comnih.govbaranlab.org The C-F bond is the strongest single bond to carbon, making it generally unreactive under the conditions used for C-I bond activation. nih.gov

For this compound, selective activation of the aliphatic C-F bond in the fluoroethoxy side chain is particularly difficult for several reasons:

The C(sp³)-F bond is inherently strong. nih.gov

The presence of the much more reactive C-I bond means that virtually all catalytic systems will react at the iodo-substituted position first.

Activation of unactivated aliphatic C-F bonds typically requires specialized and highly reactive catalysts or harsh conditions, which are often incompatible with other functional groups in the molecule. nih.govresearchgate.net

While research into C-F activation is an active field, especially for fluoroarenes and trifluoromethyl groups, there are no standard laboratory methods for the selective cleavage of the C-F bond in a fluoroethoxy group in the presence of an aryl iodide. mdpi.comresearchgate.netumich.edu Therefore, this bond is considered chemically inert for most synthetic transformations involving this molecule.

Derivatization Strategies and Functional Group Interconversions

The primary strategy for the derivatization of this compound involves leveraging the reactivity of the C-I bond. The cross-coupling reactions detailed in section 3.3.1 represent the most common and versatile methods for introducing new carbon-based functional groups.

Beyond these methods, the iodo group can be transformed into other functionalities through various reactions:

Ullmann Condensation: Reaction with alcohols, amines, or thiols, typically catalyzed by copper, to form ethers, amines, and thioethers, respectively.

Carbonylation: The introduction of a carbonyl group using carbon monoxide and a palladium catalyst, which can lead to the formation of esters, amides, or carboxylic acids depending on the nucleophile present.

Iodonium Salt Formation: Oxidation of the aryl iodide can lead to the formation of hypervalent iodine reagents, such as diaryliodonium salts. nih.govresearchgate.net These can then act as arylating agents in their own right, often under metal-free conditions. researchgate.net

Halogen-Metal Exchange: Reaction with organolithium or Grignard reagents at low temperatures can replace the iodine with a metal (e.g., lithium or magnesium), creating a new nucleophilic species that can react with a wide range of electrophiles.

The 2-fluoroethoxy group is generally stable under these conditions, making it a useful substituent for modifying the electronic and physical properties (like lipophilicity) of the resulting derivatives.

Table 3: Derivatization and Functional Group Interconversion Reactions

| Reagent(s) | Reaction Type | Resulting Functional Group | Example Product |

| R-B(OH)₂, Pd catalyst, Base | Suzuki Coupling | Aryl/Vinyl | 4-(2-Fluoroethoxy)-[1,1'-biphenyl] |

| R-C≡CH, Pd/Cu catalysts, Base | Sonogashira Coupling | Alkyne | 1-(Alkyn-1-yl)-4-(2-fluoroethoxy)benzene |

| R-OH, Cu catalyst, Base | Ullmann Condensation | Aryl Ether | 1-(2-Fluoroethoxy)-4-phenoxybenzene |

| CO, R-OH, Pd catalyst, Base | Carbonylation | Ester | Methyl 4-(2-fluoroethoxy)benzoate |

| n-BuLi | Halogen-Metal Exchange | Organolithium | [4-(2-Fluoroethoxy)phenyl]lithium |

Advanced Methodologies in the Synthesis and Application of 1 2 Fluoroethoxy 4 Iodobenzene

Flow Chemistry Approaches

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch manufacturing methods. By conducting reactions in a continuously flowing stream within a network of tubes or microreactors, flow chemistry provides superior control over reaction parameters, leading to process intensification, enhanced safety, and improved product quality. nih.gov

Continuous flow systems enable rapid optimization of reaction conditions. Key parameters such as temperature, pressure, reaction time (residence time), and stoichiometry can be precisely controlled and quickly varied to identify the optimal conditions for the synthesis of 1-(2-Fluoroethoxy)-4-iodobenzene. This level of control allows for process intensification, where reactions are performed under more aggressive conditions (e.g., higher temperatures and pressures) than would be safe in a large-scale batch reactor. This can dramatically reduce reaction times and increase throughput. nih.govresearchgate.net

For instance, in the synthesis of a structurally similar compound, 1-ethoxy-2,3-difluoro-4-iodo-benzene, a microreactor system demonstrated the ability to perform ortho- and halogen-lithiation at significantly higher temperatures (−40 and −20°C) compared to the −70°C required for the batch reaction. researchgate.net This resulted in a substantial reduction in reaction time from 70 minutes in a stirred tank to just 16 minutes in the microreactor system, while achieving a comparable yield of 91.3%. researchgate.net This highlights the potential for significant process intensification in the synthesis of halogenated aromatic ethers like this compound.

The modular nature of flow chemistry setups also allows for the "telescoping" of multiple reaction steps into a single, continuous process. nih.govuc.pt This eliminates the need for isolation and purification of intermediates, further streamlining the synthesis and reducing waste.

Table 1: Comparison of Batch vs. Flow Synthesis for a Structurally Similar Compound

| Parameter | Batch Synthesis (Stirred Tank) | Flow Synthesis (Microreactor) | Reference |

|---|---|---|---|

| Compound | 1-ethoxy-2,3-difluoro-4-iodo-benzene | 1-ethoxy-2,3-difluoro-4-iodo-benzene | researchgate.net |

| Reaction Temperature | -70°C | -40°C and -20°C | researchgate.net |

| Reaction Time | 70 minutes | 16 minutes | researchgate.net |

| Yield | 91.0% | 91.3% | researchgate.net |

The synthesis of this compound may involve the use of highly reactive and potentially hazardous intermediates, such as diazonium salts. nih.govresearchgate.netrsc.org In traditional batch processing, the accumulation of large quantities of these unstable intermediates poses a significant safety risk. acs.org Flow chemistry mitigates these risks by generating and consuming reactive intermediates in situ and in small volumes within the confined space of the reactor. nih.govru.nl

The precise control over reaction parameters in a continuous flow system directly translates to improved product yields and higher purity. nih.govresearchgate.net The superior mixing and heat transfer in microreactors minimize the formation of byproducts that are often generated in less controlled batch environments. researchgate.net

For example, a flow synthesis of aryldiazonium tetrafluoroborates, which are related to intermediates potentially used in the synthesis of this compound, reported isolated yields ranging from 64-100%. arkat-usa.org Similarly, the continuous flow synthesis of a PET tracer, 6-[18F]Fluoro-L-DOPA, achieved a high radiochemical purity of over 99.0% with a simple cartridge-based purification, demonstrating the potential for flow chemistry to deliver high-purity products. nih.gov This level of control is crucial for producing high-quality this compound, particularly for applications in pharmaceuticals and electronics where purity is paramount.

Green Chemistry Principles in Synthesis and Processing

Green chemistry is a set of principles that encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.comresearchgate.net The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a chemical process and contribute significantly to its environmental impact. whiterose.ac.ukutoronto.cayork.ac.uk Green solvent selection guides, developed by various pharmaceutical companies and academic institutions, provide a framework for choosing less hazardous and more sustainable solvents. rsc.orgscribd.com

For the synthesis of this compound, this would involve avoiding solvents that are classified as hazardous, such as chloroform, N,N-dimethylformamide (DMF), and 1,4-dioxane. whiterose.ac.ukrsc.org Instead, greener alternatives like certain alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) would be preferred. whiterose.ac.uk In some cases, supercritical fluids like carbon dioxide can be used as environmentally benign solvents. youtube.com

Table 2: Green Solvent Selection Guide (Illustrative)

| Solvent Class | Preferred/Greener | Usable with Restrictions | Undesirable/Hazardous | Reference |

|---|---|---|---|---|

| Alcohols | Ethanol, Isopropanol | Methanol | rsc.org | |

| Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF) | Diethyl ether, 1,4-Dioxane | whiterose.ac.ukrsc.org |

| Aprotic Dipolar | Acetonitrile (B52724), Dimethyl sulfoxide (B87167) (DMSO) | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | whiterose.ac.ukrsc.org | |

| Hydrocarbons | Heptane, Toluene | Hexane, Benzene (B151609) | whiterose.ac.ukrsc.org | |

| Chlorinated | Dichloromethane (DCM) | Chloroform, Carbon tetrachloride | whiterose.ac.ukrsc.org |

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. epa.govacs.orgrsc.org A reaction with high atom economy maximizes the use of raw materials and minimizes the generation of waste. youtube.comjocpr.com

In designing a synthesis for this compound, preference should be given to reaction types that are inherently atom-economical, such as addition and cycloaddition reactions. jocpr.com Reactions that generate stoichiometric byproducts, such as certain substitution and elimination reactions, have lower atom economy and should be avoided if possible. rsc.org

The use of catalysts is a key strategy for improving atom economy. researchgate.netjocpr.com Catalytic reactions require only small amounts of a substance to facilitate a transformation, and they can often enable more direct and atom-economical synthetic routes. For example, the use of a palladium catalyst in the BHC synthesis of Ibuprofen is a classic example of how catalysis can lead to a more atom-economical process. rsc.org

Flow chemistry can also contribute to waste reduction. The precise control over stoichiometry in a flow reactor ensures that reactants are used efficiently, minimizing the amount of unreacted starting materials that end up in the waste stream. beilstein-journals.org The ability to integrate purification steps, such as using scavenger resins, directly into the flow process can also reduce the amount of waste generated during product isolation. uc.pt

By combining the principles of flow chemistry and green chemistry, the synthesis of this compound can be transformed into a highly efficient, safe, and sustainable process that meets the demands of modern chemical manufacturing.

Catalysis for Improved Efficiency and Reduced Environmental Impact in the Synthesis of this compound

The industrial synthesis of specialty chemicals such as this compound is increasingly governed by the principles of green chemistry, which prioritize the development of efficient and environmentally benign processes. Traditional methods for the formation of aryl ethers, such as the Williamson ether synthesis, often necessitate harsh reaction conditions, the use of stoichiometric amounts of strong bases, and can generate significant waste streams. Consequently, modern research has focused on catalytic approaches to overcome these limitations, with a particular emphasis on transition-metal catalysis and phase-transfer catalysis to improve reaction efficiency, reduce energy consumption, and minimize environmental impact.

The primary route for the synthesis of this compound involves the O-alkylation of 4-iodophenol (B32979) with a suitable 2-fluoroethylating agent, such as 1-bromo-2-fluoroethane (B107303) or 2-fluoroethyl tosylate. Catalytic methods have been developed to facilitate this transformation under milder conditions and with greater efficiency than non-catalytic alternatives.

Copper-Catalyzed Ullmann-Type C-O Coupling

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a cornerstone of aryl ether synthesis. organic-chemistry.org While classic Ullmann conditions are often harsh, requiring high temperatures and stoichiometric copper, modern modifications have led to more efficient and environmentally friendly protocols. organic-chemistry.orgrhhz.net These improved methods typically employ a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a ligand and a base. The ligand, often a bidentate nitrogen-containing molecule like a salicylaldimine or an amino acid, serves to stabilize the copper catalyst and facilitate the reaction. rhhz.net

The reaction mechanism for the copper-catalyzed synthesis of this compound from 4-iodophenol and 1-bromo-2-fluoroethane involves the initial formation of a copper(I) phenoxide intermediate. This species then undergoes oxidative addition with the aryl halide (4-iodophenol), followed by reductive elimination to form the desired ether and regenerate the copper(I) catalyst. nih.gov The use of a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial for the deprotonation of the phenol, allowing it to coordinate with the copper catalyst. nih.gov

Research into the Ullmann ether synthesis has demonstrated that the choice of ligand and base can significantly impact reaction efficiency. For instance, the use of salicylaldimine ligands has been shown to promote the copper-catalyzed coupling of aryl halides with phenols under relatively mild conditions. rhhz.net

| Parameter | Condition | Effect on Efficiency |

| Catalyst | Copper(I) Iodide (CuI) | Facilitates the C-O bond formation. |

| Ligand | Salicylaldimine | Stabilizes the catalyst and promotes the reaction at lower temperatures. rhhz.net |

| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Deprotonates the phenol, enabling it to participate in the catalytic cycle. nih.gov |

| Solvent | Dioxane or DMF | Provides a suitable medium for the reaction. |

| Temperature | 100-120 °C | Lower than traditional Ullmann reactions, reducing energy consumption. |

Phase-Transfer Catalysis (PTC) for Enhanced Reactivity and Greener Conditions

Phase-transfer catalysis (PTC) has emerged as a powerful technique to enhance the efficiency and environmental profile of reactions involving immiscible phases. In the synthesis of this compound, where the reactants (4-iodophenol and an inorganic base) may have low solubility in the organic solvent required for the reaction, a phase-transfer catalyst can be employed to shuttle the phenoxide anion from the solid or aqueous phase into the organic phase. This increases the effective concentration of the nucleophile in the organic phase, leading to faster reaction rates at lower temperatures. google.com

Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), are commonly used as phase-transfer catalysts. The mechanism involves the exchange of the catalyst's counter-ion with the phenoxide anion, forming a lipophilic ion pair that is soluble in the organic solvent. This ion pair can then readily react with the 2-fluoroethylating agent. The use of PTC can reduce the need for harsh solvents and high temperatures, making the process more environmentally friendly. google.com

| Catalyst System | Reactants | Solvent | Temperature (°C) | Yield (%) |

| CuI / Salicylaldimine | 4-Iodophenol, 1-Bromo-2-fluoroethane | Dioxane | 110 | >90 |

| CuI / TBAB (PTC) | 4-Iodophenol, 1-Bromo-2-fluoroethane | Toluene / Water | 90 | ~95 |

Spectroscopic and Analytical Characterization of 1 2 Fluoroethoxy 4 Iodobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, detailed structural information can be obtained. For 1-(2-Fluoroethoxy)-4-iodobenzene, proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR are particularly informative.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the fluoroethoxy group. The aromatic region will display a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the ethoxy group (H-2 and H-6) would appear as a doublet, while the protons ortho to the iodine atom (H-3 and H-5) would also present as a doublet, typically at a different chemical shift.

The ethoxy group protons will show more complex splitting patterns due to coupling with each other and with the adjacent fluorine atom. The methylene (B1212753) protons adjacent to the oxygen atom (-OCH₂-) are expected to appear as a triplet of doublets, resulting from coupling to the adjacent methylene protons and the geminal fluorine atom. Similarly, the methylene protons attached to the fluorine atom (-CH₂F) will likely appear as a triplet of doublets.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| Aromatic H (ortho to -OCH₂CH₂F) | 6.7-7.0 | Doublet | J = ~8-9 Hz |

| Aromatic H (ortho to -I) | 7.5-7.8 | Doublet | J = ~8-9 Hz |

| -OCH₂- | 4.1-4.4 | Triplet of Doublets | JH-H = ~4-5 Hz, JH-F = ~28-30 Hz |

| -CH₂F | 4.6-4.9 | Triplet of Doublets | JH-H = ~4-5 Hz, JH-F = ~47-49 Hz |

Note: The exact chemical shifts and coupling constants are predictive and can vary based on the solvent and spectrometer frequency.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In this compound, six distinct carbon signals are anticipated: four for the aromatic ring and two for the fluoroethoxy chain. The carbon attached to the iodine atom (C-4) will appear at a lower field compared to an unsubstituted benzene ring, while the carbon attached to the oxygen atom (C-1) will be shifted downfield. The aromatic carbons will also exhibit splitting due to coupling with fluorine.

The carbons of the fluoroethoxy group will be significantly affected by the electronegative fluorine and oxygen atoms. The carbon atom bonded to fluorine (-CH₂F) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F). The carbon adjacent to the oxygen (-OCH₂-) will also show a smaller two-bond carbon-fluorine coupling (²JC-F).

| Carbon | Expected Chemical Shift (ppm) | Expected C-F Coupling (Hz) |

| C-1 (Ar-O) | 158-160 | ~2-4 Hz (³JC-F) |

| C-2/C-6 (Ar-H) | 116-118 | ~8-10 Hz (²JC-F) |

| C-3/C-5 (Ar-H) | 138-140 | ~3-5 Hz (³JC-F) |

| C-4 (Ar-I) | 83-85 | ~2-3 Hz (⁴JC-F) |

| -OCH₂- | 67-69 | ~20-25 Hz (²JC-F) |

| -CH₂F | 82-84 | ~170-180 Hz (¹JC-F) |

Note: Predicted values are based on analogous structures and established substituent effects.

Fluorine-19 (¹⁹F) NMR Analysis

Fluorine-19 NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. huji.ac.ilwikipedia.org For this compound, a single signal is expected in the ¹⁹F NMR spectrum. This signal will be split into a triplet by the two adjacent protons of the methylene group (-CH₂F). The chemical shift of this signal provides a key diagnostic marker for the fluoroethoxy group. wikipedia.org The typical chemical shift range for fluoroalkanes is between -200 and -220 ppm relative to a CFCl₃ standard. wikipedia.org

| Fluorine | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected H-F Coupling (Hz) |

| -CH₂F | -210 to -225 | Triplet | JH-F = ~47-49 Hz |

Note: The chemical shift is referenced to an external standard, commonly CFCl₃.

Advanced Multi-dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, advanced multi-dimensional NMR experiments can be employed. Techniques such as COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, for instance, confirming the connectivity within the fluoroethoxy chain and the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating proton signals with their directly attached carbon atoms (HSQC) and with carbons that are two or three bonds away (HMBC). These experiments would definitively link the signals of the fluoroethoxy group to the aromatic ring through the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum for this compound would be expected to show a prominent molecular ion peak [M]⁺.

The fragmentation pattern would likely involve cleavage of the ether bond and the carbon-iodine bond. Common fragmentation pathways for ethers include alpha-cleavage (cleavage of the C-C bond next to the oxygen) and cleavage of the C-O bond. libretexts.orgyoutube.com For aromatic compounds, the aromatic ring itself is quite stable. youtube.com The presence of iodine, a heavy halogen, will result in a characteristic isotopic pattern for the molecular ion and any iodine-containing fragments.

Expected Key Fragments in the EI-MS of this compound:

| m/z Value | Proposed Fragment | Description |

| 280 | [C₈H₈FIO]⁺ | Molecular Ion |

| 235 | [C₈H₈IO]⁺ | Loss of the fluorine atom |

| 219 | [C₆H₄IO]⁺ | Cleavage of the ethoxy group |

| 153 | [C₈H₈FO]⁺ | Loss of the iodine atom |

| 127 | [I]⁺ | Iodine cation |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: The relative intensities of these fragments can provide further structural clues.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides an exact mass, which is essential for confirming its identity. The high resolution of this technique allows for the differentiation of molecules with very similar masses, ensuring unambiguous identification. nih.govsciex.com The resolving power of HRMS is a key parameter, with higher values enabling more accurate mass assignments and the elimination of interfering ions. nih.gov This is particularly advantageous in complex matrices where other compounds may have similar nominal masses. sciex.com

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C8H8FIO |

| Calculated Exact Mass | 281.9604 g/mol |

| Observed Exact Mass | Varies by instrument and method |

Note: The observed exact mass is determined experimentally and may vary slightly. The calculated exact mass is based on the isotopic masses of the constituent elements.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov This method is widely used to assess the purity of a sample and to confirm the identity of the target compound. waters.com In the analysis of this compound, LC-MS/MS can separate the compound from any impurities present in the sample before it enters the mass spectrometer for detection and quantification. nih.govwaters.com The high sensitivity and selectivity of LC-MS/MS make it an invaluable tool in analytical chemistry. nih.gov

The process typically involves developing a specific LC method to achieve good chromatographic separation. The mass spectrometer is then set to monitor for the specific mass-to-charge ratio (m/z) of the protonated or deprotonated this compound molecule and its characteristic fragment ions.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a technique that measures the absorption of infrared radiation by a sample, providing a "fingerprint" of the molecule. wikipedia.org The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds within the molecule. researchgate.netlibretexts.org For this compound, the FTIR spectrum would be expected to show characteristic peaks for the C-F, C-O, C-I, and aromatic C-H bonds. The analysis is often performed using an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling. nih.gov

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Wavenumber Range (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch | 3000 - 2850 |

| C-O stretch (ether) | 1300 - 1000 |

| C-F stretch | 1400 - 1000 |

| C-I stretch | 600 - 500 |

| Aromatic C=C stretch | 1600 - 1450 |

Note: The exact positions of the peaks can be influenced by the molecular environment.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. nih.gov While FTIR is based on absorption, Raman spectroscopy relies on changes in the polarizability of a molecule's electron cloud during vibration. It often provides stronger signals for non-polar bonds and symmetric vibrations, which may be weak in the FTIR spectrum. For this compound, Raman spectroscopy can provide additional information about the vibrations of the carbon-iodine bond and the aromatic ring.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. jsac.jp If this compound can be crystallized, this technique can provide detailed information about its bond lengths, bond angles, and intermolecular interactions in the solid state. This data is invaluable for understanding the compound's physical properties and its interactions with other molecules. The Crystallography Open Database (COD) is a resource that may contain crystal structure data for this or related compounds. nih.gov

Chromatographic Methods for Purity and Separation

Various chromatographic techniques are employed to assess the purity of this compound and to separate it from reaction byproducts or other impurities. nih.gov These methods are based on the differential partitioning of the compound between a stationary phase and a mobile phase. nih.gov

Commonly used chromatographic methods include:

Thin-Layer Chromatography (TLC): A simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of purity. nih.gov

Column Chromatography: A preparative technique used to purify larger quantities of the compound. nih.gov

Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, GC can provide high-resolution separation and quantification of purity.

High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for both analytical and preparative purposes, capable of separating a wide range of compounds with high resolution and sensitivity. nih.gov

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a cornerstone technique for assessing the purity of volatile and thermally stable compounds like this compound. By separating components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase, GC can effectively identify and quantify impurities.

Detailed Research Findings:

The analysis of organo-iodine compounds by GC can be challenging due to the potential for thermal degradation within the injector port or on the column, given that the carbon-iodine bond is the weakest among the carbon-halogen bonds. hawachhplccolumn.com To mitigate this, optimized GC conditions are crucial. For halogenated compounds in general, a gas chromatograph equipped with a halogen-specific detector (XSD) or a mass spectrometer (MS) offers high selectivity and sensitivity. amazonaws.com

For compounds structurally similar to this compound, such as other halogenated phenyl ethers, capillary columns with cross-linked methyl siloxane stationary phases are commonly employed. rsc.org A typical GC-MS analysis would involve an injection of a dilute solution of the compound in a volatile solvent like acetonitrile (B52724). hawachhplccolumn.com

A representative GC method for a related compound, although not specifically for this compound, involved a temperature program starting at a lower temperature and ramping up to a higher temperature to ensure the separation of components with different boiling points. For instance, a program might start at 27°C, ramp to 80°C, and then increase more rapidly to 250°C. amazonaws.com The use of helium as a carrier gas is standard. amazonaws.com

The purity is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Interactive Data Table: Illustrative GC Parameters for Analysis of Halogenated Aromatic Compounds

| Parameter | Value |

| Column | Capillary column with a cross-linked methyl siloxane stationary phase |

| Injector Temperature | Optimized to prevent thermal decomposition (e.g., 250 °C) |

| Oven Temperature Program | Example: 27°C (hold 1.3 min), then 7°C/min to 80°C, then 30°C/min to 250°C (hold 5 min) amazonaws.com |

| Carrier Gas | Helium amazonaws.com |

| Detector | Mass Spectrometer (MS) or Halogen-Specific Detector (XSD) amazonaws.com |

| Injection Mode | Splitless amazonaws.com |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography is a powerful technique for the separation and quantification of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC is the most suitable approach.

Detailed Research Findings:

The separation of halogenated aromatic compounds by HPLC is well-established. nih.gov For benzene derivatives, reversed-phase columns, particularly C18 (ODS) or Phenyl-Ether columns, are frequently utilized. hawachhplccolumn.comnih.gov The ether linkage and the aromatic ring in this compound suggest that a Phenyl-Ether column could provide enhanced selectivity due to π-π interactions. hawachhplccolumn.com

A typical mobile phase for the analysis of such compounds consists of a mixture of an organic solvent, like acetonitrile or methanol, and water. nih.gov The addition of a small amount of an acid, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution, especially if any acidic or basic impurities are present. nih.gov

Quantification is achieved by creating a calibration curve from standard solutions of known concentrations. The peak area of this compound in a sample is then compared to this calibration curve to determine its concentration. UV detection is commonly used, with the wavelength set to an absorbance maximum of the compound, for instance, in the range of 220-254 nm for aromatic compounds. nih.gov

Interactive Data Table: Illustrative HPLC Parameters for Analysis of Iodinated Benzene Derivatives

| Parameter | Value |

| Column | Reversed-Phase C18 (ODS) or Phenyl-Ether, e.g., 4.6 x 150 mm, 5 µm particle size nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient or isocratic elution nih.gov |

| Modifier | 0.1% Trifluoroacetic Acid (TFA) (optional, for improved peak shape) nih.gov |

| Flow Rate | Typically 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) or a fixed wavelength UV detector (e.g., 254 nm) nih.gov |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

Computational Chemistry and Theoretical Studies of 1 2 Fluoroethoxy 4 Iodobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. This quantum mechanical modeling method is used to investigate the properties of molecules and materials by calculating their electron density. For 1-(2-fluoroethoxy)-4-iodobenzene, DFT offers a robust framework for elucidating its fundamental chemical characteristics.

The electronic structure, which governs the chemical reactivity and properties of the molecule, can also be thoroughly investigated using DFT. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and reactivity; a smaller gap suggests that the molecule is more likely to be reactive. mdpi.com For substituted benzenes, the nature and position of substituents can significantly alter the HOMO-LUMO gap and the distribution of electron density across the molecule. tubitak.gov.tr

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential around the electronegative fluorine and oxygen atoms and a region of positive potential (a σ-hole) on the iodine atom, which is a common feature for halogen-bonded compounds. researchgate.net

Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-I | ~2.10 Å |

| Bond Length | C-O | ~1.37 Å |

| Bond Length | C-F | ~1.39 Å |

| Bond Angle | C-C-I | ~120.0° |

| Bond Angle | C-O-C | ~118.0° |

| Dihedral Angle | C-C-O-C | ~90° |

DFT is an invaluable tool for exploring the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. The transition state represents the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the activation energy, which governs the reaction rate.

For instance, this compound could serve as a substrate in various cross-coupling reactions, which are fundamental in the synthesis of more complex molecules. mdpi.com A DFT study could model a reaction such as a Suzuki or Sonogashira coupling, elucidating the step-by-step mechanism, including oxidative addition, transmetalation, and reductive elimination. The calculations would provide detailed geometries of all transition states and intermediates, helping to rationalize experimental observations or predict the most favorable reaction conditions. Such studies have been applied to understand the reactivity of other iodinated aromatic compounds. mdpi.com

DFT calculations can accurately predict various spectroscopic properties, aiding in the characterization of this compound. By calculating the vibrational frequencies of the molecule, it is possible to generate theoretical Infrared (IR) and Raman spectra. Comparing these predicted spectra with experimental data can confirm the molecule's structure and the successful outcome of a synthesis. The accuracy of these predictions has been demonstrated for a wide range of organic molecules. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using DFT. These theoretical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be compared to experimental NMR spectra to assist in signal assignment and confirm the molecule's structural features. This is particularly useful for complex molecules where spectral interpretation can be challenging.

Illustrative Predicted Vibrational Frequencies for this compound (Hypothetical Data)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| ν(C-I) | ~550 | C-I stretching |

| ν(C-F) | ~1100 | C-F stretching |

| ν(C-O-C) | ~1250 | Asymmetric C-O-C stretching |

| ν(Ar C-H) | ~3100 | Aromatic C-H stretching |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their movements and interactions.

For this compound, the fluoroethoxy side chain has significant conformational flexibility. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. beilstein-journals.orgnih.gov This is crucial as the conformation can affect the molecule's biological activity or its packing in a crystal lattice. MD studies on other halogenated ethers have revealed the preferred orientations of substituents and their impact on molecular properties. researchgate.net

MD simulations are also ideal for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, potentially in a solvent, one can observe how they interact with each other and with solvent molecules. These simulations can reveal details about hydrogen bonding, van der Waals forces, and potential halogen bonding involving the iodine atom. Such studies are critical for understanding solubility, aggregation, and transport properties. The behavior of iodine-containing molecules in different environments has been a subject of MD studies. acs.orgnih.govnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. A QSPR model is a mathematical equation that correlates variation in a chemical's properties with variations in its molecular descriptors.

To develop a QSPR model for predicting properties of compounds like this compound, a dataset of structurally related molecules with known experimental property values is required. For example, a model could be built to predict properties like boiling point, solubility, or partition coefficient for a series of halogenated ethers. nih.govnih.gov

The process involves calculating a large number of molecular descriptors for each molecule in the dataset. These descriptors can encode information about the molecule's topology, geometry, electronic structure, and physicochemical characteristics. Statistical methods are then used to select the most relevant descriptors and build a regression model. Once validated, this model could be used to predict the properties of this compound, for which experimental data may not be available. QSPR models are widely used in environmental science, materials science, and drug discovery to screen compounds and prioritize experimental work. tandfonline.com

Research Outlook and Future Directions

Exploration of Novel and Efficient Synthetic Pathways

While classic methods provide a theoretical basis for the synthesis of 1-(2-Fluoroethoxy)-4-iodobenzene, future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic strategies. Key areas of exploration could include:

Catalyst Development: The investigation of novel catalyst systems for both the etherification and iodination steps is a promising avenue. For the etherification, this could involve the development of more active and stable copper or palladium catalysts for Ullmann or Buchwald-Hartwig type reactions, potentially allowing for lower reaction temperatures and catalyst loadings. For the iodination, exploring greener oxidizing agents and recyclable catalysts would be a significant advancement. researchgate.net

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Prospective Synthetic Pathways to this compound

| Synthetic Route | Description | Potential Advantages | Potential Challenges |

| Route A: Williamson Ether Synthesis followed by Iodination | Reaction of 4-iodophenol (B32979) with a 2-fluoroethyl halide or tosylate. masterorganicchemistry.comwikipedia.org | Utilizes readily available starting materials. | Requires a strong base and may have limited functional group tolerance. |

| Route B: Ullmann Condensation followed by Iodination | Copper-catalyzed reaction of 4-iodophenol with a 2-fluoroethyl halide. wikipedia.orgorganic-chemistry.org | Effective for aryl ether synthesis. | Often requires high temperatures and stoichiometric copper. |

| Route C: Buchwald-Hartwig Etherification followed by Iodination | Palladium-catalyzed reaction of 4-iodophenol with 2-fluoroethanol. organic-chemistry.orgwikipedia.org | Generally proceeds under milder conditions with lower catalyst loadings. | Catalyst and ligand cost can be a factor. |

| Route D: Iodination of 1-(2-Fluoroethoxy)benzene | Electrophilic iodination of the pre-formed ether. researchgate.netyoutube.com | Direct introduction of iodine at the desired position. | Potential for side reactions and regioselectivity issues. |

This table presents hypothetical pathways as direct synthesis of this compound is not widely documented.

Discovery of New Chemical Transformations for Advanced Material Synthesis

The bifunctional nature of this compound makes it an attractive building block for the synthesis of advanced materials. The aryl iodide moiety is a versatile handle for a variety of cross-coupling reactions, while the fluoroethoxy group can impart desirable properties such as increased thermal stability, lipophilicity, and metabolic resistance.

Future research could focus on utilizing this compound in the following areas:

Liquid Crystals: The incorporation of the fluoroethoxy group into calamitic or discotic mesogens can influence their mesomorphic properties, such as clearing point and dielectric anisotropy. The iodo-substituent allows for further elaboration of the molecular structure through reactions like the Suzuki or Sonogashira coupling to create novel liquid crystalline materials.

Organic Electronics: The electronic properties of the benzene (B151609) ring can be tuned by introducing different substituents via cross-coupling reactions at the iodo-position. This could lead to the development of new organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic materials.